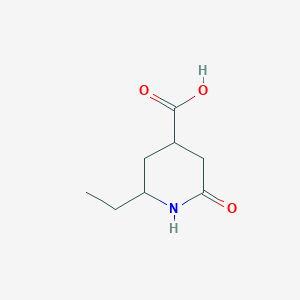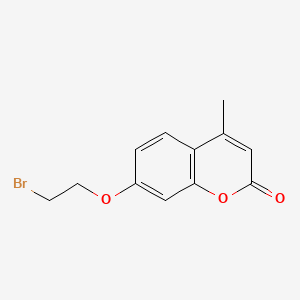![molecular formula C10H16O B1267519 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one CAS No. 31683-73-5](/img/structure/B1267519.png)
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds with the bicyclo[2.2.1]heptane core structure has been explored through various methods. Notably, the Au(I)-catalyzed efficient synthesis of functionalized bicyclo[3.2.0]heptanes involves a key step of 1,3-dipolar cycloaddition, highlighting a pathway to achieve high strain and functionalization in such compounds (Guotao Li et al., 2008). Additionally, the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols from readily available precursors offers a route to 1,3-diols with a chiral rigid backbone, expanding the toolbox for synthesizing compounds with this core structure (F. Peri et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been elucidated through various analytical techniques. For instance, the crystal and molecular structure of a methionine analogue with a bicyclo[2.2.1]heptane skeleton revealed insights into the compound's conformation and neighboring group participation in its oxidation (R. Glass et al., 1990). This level of structural analysis is crucial for understanding the compound's behavior in different chemical contexts.
Chemical Reactions and Properties
Bicyclo[2.2.1]heptane derivatives participate in various chemical reactions due to their unique structure. Selective [2σ + 2σ] cycloaddition enabled by boronyl radical catalysis, for instance, provides a method to synthesize highly substituted bicyclo[3.1.1]heptanes, demonstrating the versatility of this core structure in forming complex, functionally diverse molecules (Tao Yu et al., 2023).
科学的研究の応用
Synthesis and Properties
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been utilized in the synthesis and study of various organic compounds. For example, derivatives were synthesized by condensation reactions using components like propanedinitrile and diethyl phosphonates. These derivatives were investigated for their electronic properties and molecular parameters (Altmayer et al., 2001).
Chemical Structure and Stereochemistry
The rigid nature of the bicyclo[2.2.1]heptane unit in 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been explored. Isomeric dioxolane derivatives were studied, reflecting its structural stability and potential in forming complex molecular arrangements (Clegg et al., 1995).
Precursors in Organic Synthesis
This compound serves as a precursor in organic synthesis. For example, it has been used in the study of hydrogen-bonding properties and the determination of the absolute configuration of chemical precursors (Plettner et al., 2005).
Catalysis and Reaction Mechanisms
It has applications in understanding reaction mechanisms, such as in the study of hydrogenation and dimerization reactions catalyzed by cobalt complexes (Kanai et al., 1986).
Exploration of Molecular Properties
The compound has been used in investigations of molecular properties like fluorescence spectra, which provide insights into photoinduced electron transfer (Altmayer et al., 2001).
Development of Novel Organic Materials
It is a key component in the synthesis of novel organic materials, including ureas and their analogs, which have shown potential in inhibiting RNA virus replication (Pitushkin et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXOWPCBCGBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283125 |
Source


|
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one | |
CAS RN |
31683-73-5 |
Source


|
| Record name | NSC29890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




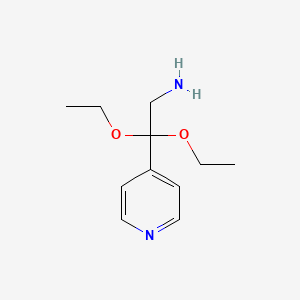
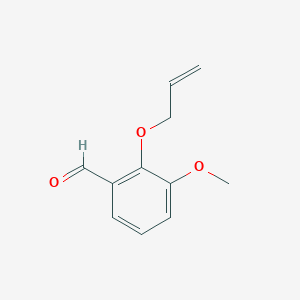
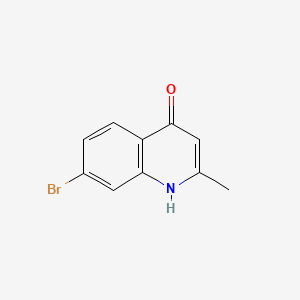
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
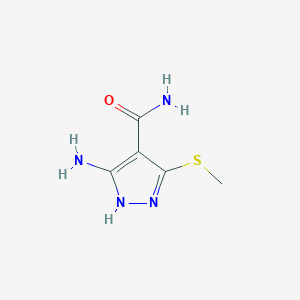


![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
